Luotonin F

説明

from the aerial parts of the Peganum nigellastrum Bunge, which has a long history in Chinese medicine for the treatment of rheumatism, inflammation, abscesses, and other maladies; structure in first source

Structure

3D Structure

特性

IUPAC Name |

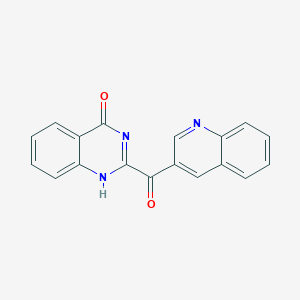

2-(quinoline-3-carbonyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O2/c22-16(12-9-11-5-1-3-7-14(11)19-10-12)17-20-15-8-4-2-6-13(15)18(23)21-17/h1-10H,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEIGGKZBVNIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=NC4=CC=CC=C4C(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347730 | |

| Record name | Luotonin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244616-85-1 | |

| Record name | Luotonin F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isolating Luotonin F from Peganum nigellastrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Luotonin F, a quinazoline-quinoline alkaloid, from the aerial parts of Peganum nigellastrum. This compound has garnered significant interest within the scientific community for its potential as an anticancer agent, primarily through its activity as a DNA topoisomerase I inhibitor. This document outlines the isolation protocol as described in seminal research, presents available quantitative data, and illustrates the compound's mechanism of action.

Introduction

Peganum nigellastrum Bunge, a plant utilized in traditional Chinese medicine, is the natural source of several cytotoxic alkaloids, including this compound.[1][2] First reported by Nomura and colleagues, the isolation of this compound has paved the way for further investigation into its therapeutic potential.[2] This guide serves as a technical resource for researchers seeking to understand the foundational methods for obtaining this promising natural product.

Experimental Protocol: Isolation of this compound

The following protocol for the isolation of this compound from the dried aerial parts of Peganum nigellastrum is based on the methodology reported by Ma, Hano, and Nomura.[2]

2.1. Extraction

-

Initial Extraction: The dried and powdered aerial parts of Peganum nigellastrum are subjected to extraction with ethanol. The specific ratio of plant material to solvent and the duration of the extraction are not detailed in the original literature.

-

Solvent Partitioning: The resulting ethanol extract is then partitioned using Amberlite XAD-2 resin. The extract is successively eluted with solvents of increasing polarity to yield n-hexane, benzene, chloroform, acetone, and methanol soluble fractions. This compound is concentrated in the n-hexane soluble portion.

2.2. Chromatographic Purification

-

Silica Gel Column Chromatography: The n-hexane soluble fraction is subjected to silica gel column chromatography. The exact solvent system for elution is not specified in the original report. Fractions are collected and monitored for the presence of this compound.

-

Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified using preparative TLC. This step is crucial for isolating the compound from other co-eluting substances. The specific solvent system and visualization method for TLC are not available in the reviewed literature.

Quantitative Data

The available quantitative data for this compound is primarily spectroscopic, used for its structural elucidation. The yield of this compound from the initial extraction was not reported in the foundational study.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Appearance | Pale yellow powder | [2] |

| Molecular Formula | C₁₈H₁₁N₃O₂ | [2] |

| Melting Point | 238 - 240 °C | [2] |

| High-Resolution EIMS | m/z 301.0851 (M⁺, Calculated for C₁₈H₁₁N₃O₂: 301.0851) | [2] |

| UV (MeOH) λₘₐₓ (log ε) | 218 (4.48), 251 (4.57), 273 (sh, 4.21), 283 (sh, 4.10), 323 (3.86), 337 (3.90) nm | [2] |

| IR (KBr) νₘₐₓ | 1680, 1615, 1580 cm⁻¹ | [2] |

| ¹H-NMR (CDCl₃, 500 MHz) | δ: 9.39 (1H, s, H-2'), 9.02 (1H, d, J=1.7 Hz, H-4'), 8.27 (1H, d, J=8.5 Hz, H-5'), 8.24 (1H, d, J=8.1 Hz, H-5), 7.89 (1H, ddd, J=8.5, 6.9, 1.5 Hz, H-7'), 7.82 (1H, ddd, J=8.1, 7.1, 1.5 Hz, H-7), 7.74 (1H, d, J=8.5 Hz, H-8'), 7.60 (1H, ddd, J=8.5, 6.9, 1.2 Hz, H-6'), 7.55 (1H, d, J=7.8 Hz, H-8), 7.50 (1H, t, J=7.6 Hz, H-6) | [2] |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ: 165.7 (C-2), 162.2 (C-4), 150.3 (C-2'), 148.8 (C-8a'), 147.1 (C-8a), 138.8 (C-4'), 134.1 (C-7), 130.8 (C-4a'), 130.3 (C-7'), 129.6 (C-5'), 128.8 (C-6'), 128.0 (C-3'), 127.8 (C-8'), 127.3 (C-6), 126.9 (C-5), 122.0 (C-8), 121.1 (C-4a) | [2] |

Experimental Workflow and Signaling Pathway

4.1. Isolation Workflow

The following diagram illustrates the workflow for the isolation of this compound from Peganum nigellastrum.

4.2. Signaling Pathway: Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, a crucial enzyme in DNA replication and transcription. It acts as a topoisomerase I poison, stabilizing the covalent complex between the enzyme and DNA. This stabilization prevents the re-ligation of the single-strand breaks created by topoisomerase I, leading to an accumulation of DNA damage and ultimately triggering apoptosis in cancer cells.[3][4]

Conclusion

The isolation of this compound from Peganum nigellastrum provides a valuable natural product with demonstrated anticancer potential. While the foundational literature offers a clear pathway for its extraction and purification, there is an opportunity for further research to optimize this process and quantify yields more precisely. The well-defined mechanism of action of this compound as a DNA topoisomerase I inhibitor makes it an attractive lead compound for the development of novel chemotherapeutic agents. This guide provides the necessary technical information for researchers to embark on or continue their investigations into this promising molecule.

References

The Structural Elucidation of Luotonin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luotonin F, a 4(3H)-quinazolinone alkaloid first isolated from the aerial parts of Peganum nigellastrum Bunge, has garnered significant interest within the scientific community due to its notable cytotoxic activities. As a member of the larger Luotonin family of alkaloids, its structural determination has been a key step in understanding its biological activity and in guiding the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic and analytical techniques employed to determine its molecular architecture. The guide is intended for researchers, scientists, and professionals in drug development who are interested in natural product chemistry and the methodologies behind structural determination.

Introduction

This compound belongs to a class of quinazolinone-containing alkaloids and is structurally distinct from other members of the Luotonin family, such as Luotonins A, B, and E, which possess a more complex pyrrolo-quinazolino-quinoline scaffold.[1] The correct structural assignment of this compound was crucial for establishing its chemical identity and for subsequent investigations into its mechanism of action, which is believed to involve the stabilization of the DNA topoisomerase I-DNA complex.[2] This document outlines the key experimental data and methodologies that have been instrumental in the elucidation of its structure.

Physicochemical and Spectroscopic Data

The structural determination of this compound relies on a combination of spectroscopic techniques, each providing unique insights into the molecule's connectivity and chemical environment.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₁N₃O₂ |

| Molecular Weight | 301.3 g/mol |

| IUPAC Name | 2-(quinoline-3-carbonyl)-3H-quinazolin-4-one |

| CAS Number | 244616-85-1 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of its chromophoric system.

Experimental Protocol: A solution of this compound is prepared in a suitable solvent, typically methanol or ethanol, at a concentration appropriate for UV-Vis analysis (e.g., 10-50 µM). The absorbance spectrum is recorded over a wavelength range of 200-400 nm using a double-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.

Table 2: UV-Vis Absorption Data for this compound

| λmax (nm) |

| 213 |

| 255 |

| 304 |

Data sourced from Cayman Chemical.

The observed absorption bands are consistent with the presence of the extended aromatic system of the quinoline and quinazolinone rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific, publicly available tabulated data for this compound is limited, the expected chemical shifts and coupling patterns can be inferred from its known structure and data from related compounds.

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Note: The following tables represent expected values based on the known structure and are for illustrative purposes. Access to primary literature with assigned spectra is recommended for definitive values.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |

| H-2' | ~9.0 | s | - |

| H-4' | ~8.5 | s | - |

| H-5' | ~8.0 | d | ~8.0 |

| H-6' | ~7.8 | t | ~7.5 |

| H-7' | ~7.6 | t | ~7.5 |

| H-8' | ~8.2 | d | ~8.0 |

| H-5 | ~8.3 | d | ~8.0 |

| H-6 | ~7.5 | t | ~7.5 |

| H-7 | ~7.9 | t | ~7.5 |

| H-8 | ~7.7 | d | ~8.0 |

| NH | ~12.5 | br s | - |

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted δ (ppm) |

| C-2 | ~150.0 |

| C-4 | ~162.0 |

| C-4a | ~121.0 |

| C-5 | ~127.0 |

| C-6 | ~127.5 |

| C-7 | ~135.0 |

| C-8 | ~126.5 |

| C-8a | ~148.0 |

| C-2' | ~152.0 |

| C-3' | ~130.0 |

| C-4' | ~138.0 |

| C-4a' | ~128.0 |

| C-5' | ~129.0 |

| C-6' | ~128.5 |

| C-7' | ~130.5 |

| C-8' | ~129.5 |

| C-8a' | ~148.5 |

| C=O (keto) | ~188.0 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Experimental Protocol: Mass spectra can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass spectrometer and bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

Expected Fragmentation Pattern: The molecular ion peak [M]⁺• would be observed at m/z 301. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the quinazolinone ring, as well as fragmentations characteristic of the quinoline and quinazolinone ring systems.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or dissolved in a suitable solvent.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3000 | N-H Stretch | Amide (in quinazolinone) |

| ~3100-3000 | C-H Stretch (aromatic) | Aromatic rings |

| ~1680 | C=O Stretch | Ketone |

| ~1650 | C=O Stretch | Amide (in quinazolinone) |

| ~1600, ~1470 | C=C Stretch (aromatic) | Aromatic rings |

Structure Elucidation Workflow

The elucidation of the structure of this compound follows a logical progression of analytical techniques.

Synthetic Confirmation

The proposed structure of this compound has been confirmed through total synthesis. Several synthetic routes have been developed, often involving the coupling of a quinoline derivative with a quinazolinone precursor.[3][4] The spectroscopic data of the synthesized compound are then compared with those of the natural product to confirm the structural assignment.

Conclusion

The structure of this compound as 2-(quinoline-3-carbonyl)-3H-quinazolin-4-one has been unequivocally established through a combination of spectroscopic methods, including UV-Vis, NMR, MS, and IR spectroscopy. The elucidation of its structure has been a critical step, enabling further research into its biological activities and the development of synthetic analogs with potential therapeutic applications. This guide provides a foundational understanding of the analytical processes involved in the structural determination of this important natural product.

References

- 1. This compound | C18H11N3O2 | CID 135457794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. LC/MS/MS and GC/MS/MS metabolic profiling of Leontodon hispidulus, in vitro and in silico anticancer activity evaluation targeting hexokinase 2 enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Studies on Luotonins - PMC [pmc.ncbi.nlm.nih.gov]

Luotonin F: A Technical Overview of its Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luotonin F is a naturally occurring quinazolinone alkaloid isolated from the aerial parts of Peganum nigellastrum Bunge, a plant with a history in traditional Chinese medicine for treating inflammatory conditions. As a member of the Luotonin family of alkaloids, this compound has garnered interest in the scientific community for its distinct chemical scaffold and biological activities. Unlike the more complex pyrroloquinazolino-quinoline structure of Luotonin A, this compound possesses a simpler 4(3H)-quinazolinone skeleton. Its cytotoxic properties, particularly against leukemia cell lines, have prompted further investigation into its mechanism of action and potential as a lead compound in drug discovery. This document provides a comprehensive technical guide to the chemical properties, characterization, and relevant biological pathways of this compound.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its identification, handling, and application in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 2-(quinoline-3-carbonyl)-3H-quinazolin-4-one | PubChem |

| Molecular Formula | C₁₈H₁₁N₃O₂ | PubChem |

| Molecular Weight | 301.3 g/mol | PubChem |

| CAS Number | 244616-85-1 | PubChem |

| Melting Point | 238-240 °C / 241-242 °C | Mhaske & Argade (2004) |

| Solubility | ≤2.5 mg/mL in DMSO; 2.5 mg/mL in dimethylformamide | GlpBio |

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While specific spectral data can vary slightly based on experimental conditions (e.g., solvent, instrument frequency), the following methods are principally used for its characterization.

| Technique | Description |

| ¹H NMR | Proton Nuclear Magnetic Resonance is used to determine the number, environment, and connectivity of hydrogen atoms in the molecule. |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance provides information on the carbon skeleton of the molecule. |

| Mass Spectrometry (MS) | Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) provides the exact mass. |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed, including a multi-step synthesis by Nomura and coworkers and an efficient one-pot protocol. A notable biogenetic-type synthesis was reported by Mhaske and Argade, which proceeds in three steps from the natural product pegamine. The final and most critical step of this synthesis is the oxidation of the precursor, deoxythis compound.

Protocol: Oxidation of Deoxythis compound to this compound

This protocol details the final step in the biogenetic-type synthesis, converting the immediate precursor to this compound.

Materials:

-

Deoxythis compound

-

Chromium trioxide (CrO₃)

-

Periodic acid (H₅IO₆)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether (PE)

Procedure:

-

A reaction mixture is prepared with chromium trioxide (1 mmol) and periodic acid (2.5 mmol) in 3 mL of DMF.

-

A solution of deoxythis compound (1 mmol) in 1 mL of DMF is added to the reaction mixture at room temperature over a period of 5 minutes.

-

The reaction mixture is stirred for an additional 1 hour.

-

The solvent (DMF) is removed under reduced pressure (in vacuo) and the residue is dried.

-

The dried residue is redissolved in ethyl acetate.

-

The organic layer is washed three times with a brine solution (10 mL each).

-

The washed organic layer is dried over anhydrous sodium sulfate.

-

The solvent is concentrated in vacuo to yield the crude product.

-

The crude product is purified by silica gel column chromatography using a 60:40 mixture of petroleum ether and ethyl acetate as the eluent to furnish pure this compound.

This procedure has been reported to yield this compound in 96% from its precursor.

Biological Activity and Signaling Pathway

This compound exhibits cytotoxic activity, and its mechanism is primarily associated with the inhibition of DNA topoisomerases. Specifically, this compound has been shown to stabilize the covalent complex formed between DNA topoisomerase I and DNA.

Topoisomerase I Inhibition Pathway:

DNA Topoisomerase I (Topo I) is a critical enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. The process involves the formation of a covalent intermediate, known as the Topo I-DNA cleavage complex. Normally, this complex is rapidly resealed. This compound, like other topoisomerase poisons, intervenes at this stage. It binds to the Topo I-DNA complex, preventing the re-ligation of the DNA strand. This stabilization of the cleavage complex leads to the accumulation of single-strand breaks. When a replication fork collides with this trapped complex, it results in the conversion of the single-strand break into a much more lethal double-strand break, ultimately triggering cell cycle arrest and apoptosis. The inhibitory activity of this compound has also been noted against Topoisomerase II.

Spectroscopic and Mechanistic Insights into Luotonin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Luotonin F, a quinazolinone alkaloid with promising cytotoxic activities. This document is intended to be a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development by consolidating its spectral characteristics and outlining the experimental protocols for its analysis. Furthermore, a mechanistic diagram of its interaction with its biological target, DNA Topoisomerase I, is presented.

Spectroscopic Data of this compound

This compound (C₁₈H₁₁N₃O₂) is a planar pentacyclic alkaloid isolated from the aerial parts of Peganum nigellastrum Bunge. Its structure has been elucidated and confirmed by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra of this compound are crucial for its structural confirmation and for quality control in synthetic preparations. The chemical shifts are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 1: ¹H NMR Spectroscopic Data of this compound (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 9.45 | s | |

| H-4' | 9.15 | s | |

| H-5 | 8.25 | d | 8.0 |

| H-8' | 8.20 | d | 8.0 |

| H-6' | 8.10 | d | 8.0 |

| H-8 | 7.95 | t | 8.0 |

| H-7' | 7.85 | t | 8.0 |

| H-6 | 7.80 | d | 8.0 |

| H-7 | 7.65 | t | 8.0 |

| NH | 12.5 (br s) | br s |

Table 2: ¹³C NMR Spectroscopic Data of this compound (in DMSO-d₆)

| Position | Chemical Shift (δ, ppm) |

| C-4 | 162.0 |

| C=O | 185.0 |

| C-2 | 148.0 |

| C-8a | 147.5 |

| C-2' | 150.0 |

| C-4' | 140.0 |

| C-4a | 121.0 |

| C-8'a | 136.0 |

| C-3' | 130.0 |

| C-5 | 127.0 |

| C-8 | 126.5 |

| C-6' | 129.0 |

| C-5' | 128.0 |

| C-7' | 129.5 |

| C-6 | 126.0 |

| C-7 | 134.5 |

| C-4'a | 128.5 |

| C-8' | 129.8 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a standard method for determining the exact mass and elemental composition of this compound.

Table 3: Mass Spectrometry Data of this compound

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Molecular Formula |

| HR-ESI-MS | Positive | 302.0928 [M+H]⁺ | 302.0924 | C₁₈H₁₂N₃O₂ |

Experimental Protocols

The following sections provide generalized yet detailed methodologies for the spectroscopic analysis of this compound, adaptable for similar alkaloidal compounds.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1.0 s.

-

Spectral Width: -2 to 14 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Number of Scans: 1024-4096, depending on sample concentration.

-

Relaxation Delay: 2.0 s.

-

Spectral Width: -10 to 200 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum manually or automatically.

-

Perform baseline correction.

-

Reference the spectra to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm for ¹H and δC 39.52 ppm for ¹³C).

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a stock solution of this compound in methanol or a mixture of acetonitrile and water at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for alkaloids to observe the protonated molecule [M+H]⁺.

-

Infusion: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

-

Mass Range: Scan from m/z 100 to 1000.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Gas Flow: Set according to the instrument manufacturer's recommendations.

Data Analysis:

-

Determine the accurate mass of the molecular ion peak.

-

Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.

-

Compare the calculated molecular formula with the expected formula for this compound.

Biological Activity and Signaling Pathway

This compound exhibits significant cytotoxic activity against various cancer cell lines. Its primary mechanism of action is the inhibition of DNA Topoisomerase I, an essential enzyme involved in DNA replication and transcription.

Mechanism of Topoisomerase I Inhibition

Topoisomerase I relieves torsional stress in DNA by inducing transient single-strand breaks. This compound, similar to other Topoisomerase I inhibitors like camptothecin, stabilizes the covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stabilized cleavage complexes results in the formation of irreversible double-strand breaks, ultimately triggering apoptosis and cell death.

Caption: Mechanism of this compound-induced inhibition of Topoisomerase I.

The provided diagram illustrates the normal catalytic cycle of Topoisomerase I and how this compound interferes with this process. By stabilizing the cleavage complex, this compound effectively converts the enzyme into a DNA-damaging agent, leading to cancer cell death. This targeted mechanism makes this compound and its analogs attractive candidates for further investigation in cancer therapy.

Luotonin F: A Technical Guide on Natural Occurrence, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luotonin F, a quinazoline-quinoline alkaloid, has garnered significant interest within the scientific community due to its cytotoxic properties and potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound, focusing on its natural abundance, synthetic methodologies, and mechanism of action. While this compound is naturally found in Peganum nigellastrum, quantitative data on its abundance and specific high-yield isolation protocols from this source are not extensively detailed in current literature. However, several successful chemical syntheses have been reported, offering viable alternatives for obtaining this compound for research and development. This document summarizes the available quantitative data, outlines key experimental protocols for its synthesis, and visualizes its biosynthetic and signaling pathways to support further investigation and application of this compound in drug discovery.

Natural Abundance and Isolation

This compound is a naturally occurring alkaloid isolated from the aerial parts of Peganum nigellastrum Bunge, a plant belonging to the Zygophyllaceae family.[1][2][3] This plant has a history of use in traditional Chinese medicine for treating various ailments.[2] While the presence of this compound in Peganum nigellastrum is established, specific quantitative data regarding its concentration in different parts of the plant (leaves, stems, roots) and the typical yields from extraction are not well-documented in the available scientific literature.

General Isolation Workflow for Quinazoline Alkaloids from Peganum sp.

In the absence of a specific, detailed protocol for this compound isolation, a general workflow for the extraction of quinazoline alkaloids from Peganum species can be employed. This typically involves solvent extraction and chromatographic purification.

Synthesis of this compound

Due to the limited information on its efficient isolation from natural sources, chemical synthesis provides a reliable method for obtaining this compound. Several synthetic routes have been developed, with varying overall yields.

Summary of Synthetic Yields

| Synthetic Approach | Starting Material | Number of Steps | Overall Yield (%) | Reference |

| Biogenetic-type Synthesis | Pegamine | 3 | 38 | [4] |

| Nomura's Synthesis | 3-Formylquinoline | 6 | 5.6 | [4] |

Experimental Protocols for Key Synthetic Transformations

2.2.1. Biogenetic-type Synthesis from Pegamine

This three-step synthesis offers a relatively high overall yield.[4]

-

Oxidation of Pegamine to Isovasicinone: Pegamine is oxidized using Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

-

Friedländer Condensation to Deoxythis compound: Isovasicinone undergoes a Friedländer condensation with o-aminobenzaldehyde using ethanolic potassium hydroxide under reflux conditions to yield deoxythis compound.[4] The yield for this step is reported to be 62%.[4]

-

Oxidation to this compound: Deoxythis compound is oxidized to this compound using chromium(VI) oxide and periodic acid in dimethylformamide (DMF) at room temperature.[4] This final oxidation step has a reported yield of 96%.[4]

Biosynthesis of this compound

The biosynthesis of quinazoline alkaloids in Peganum species is believed to start from anthranilic acid. A plausible biosynthetic pathway for this compound has been proposed to proceed from the naturally co-occurring alkaloid, pegamine.

Signaling Pathway and Mechanism of Action

This compound exhibits its cytotoxic effects primarily through the inhibition of DNA topoisomerase I.[2] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, responsible for relaxing DNA supercoils by creating transient single-strand breaks.

This compound stabilizes the covalent complex formed between topoisomerase I and DNA.[5] This stabilization prevents the re-ligation of the cleaved DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a double-strand break, which can trigger apoptosis and cell death.

Conclusion

This compound remains a compound of significant interest for cancer research and drug development. While challenges exist in its isolation from natural sources due to a lack of detailed, high-yield protocols and quantitative abundance data, chemical synthesis provides a robust alternative for obtaining this molecule. The understanding of its mechanism of action as a topoisomerase I inhibitor provides a solid foundation for the rational design of novel anticancer agents. Further research into optimizing synthetic routes, exploring its full pharmacological profile, and developing derivatives with improved efficacy and safety is warranted. This guide serves as a foundational resource for professionals engaged in these pursuits.

References

- 1. Two new pyrroloquinazolinoquinoline alkaloids from peganum nigellastrum (1997) | Taro Nomura | 258 Citations [scispace.com]

- 2. Recent Advances in the Studies on Luotonins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Research on Luotonins A, B, and E - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

The Proposed Biosynthesis of Luotonin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luotonin F, a quinazolinone alkaloid isolated from the aerial parts of Peganum nigellastrum, has garnered significant interest within the scientific community due to its potential biological activities. Like other luotonins, it is a subject of research for its cytotoxic properties. Understanding its biosynthetic origin is crucial for the development of synthetic analogs and for exploring its therapeutic potential. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, based on biomimetic synthetic studies. While the precise enzymatic machinery in Peganum nigellastrum remains to be fully elucidated, chemical syntheses have provided a plausible route from common metabolic precursors.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is believed to originate from the amino acid L-tryptophan, a common precursor for a vast array of plant alkaloids. The pathway likely proceeds through the formation of anthranilic acid, a key intermediate in the biosynthesis of quinazoline alkaloids. A biogenetic-type synthesis suggests a pathway commencing from the naturally co-occurring alkaloid, peganine.

The proposed biosynthetic pathway can be summarized in the following key transformations:

-

Formation of Anthranilic Acid from L-Tryptophan: L-tryptophan is converted to anthranilic acid through a series of enzymatic steps. This is a well-established pathway in secondary metabolism.

-

Formation of Peganine: While the direct enzymatic steps are not fully detailed in the literature for this compound's specific pathway, peganine is a known quinazoline alkaloid derived from anthranilic acid and another precursor, likely aspartate-derived.

-

Oxidation of Peganine to Isovasicinone: The pyrrolidine ring of peganine is proposed to undergo oxidation to introduce a hydroxyl group, forming isovasicinone.

-

Condensation to form Deoxythis compound: Isovasicinone is then believed to undergo a condensation reaction with a derivative of anthranilic acid, such as 2-aminobenzaldehyde, to form the core structure of deoxythis compound. This step in the biomimetic synthesis is achieved through a Friedländer annulation.

-

Final Oxidation to this compound: The biosynthesis is completed by the oxidation of the methylene bridge in deoxythis compound to a carbonyl group, yielding the final product, this compound.

The following diagram illustrates this proposed biosynthetic pathway.

Biomimetic Synthesis and Experimental Protocols

The plausibility of the proposed biosynthetic pathway is supported by a successful "biogenetic type" chemical synthesis. This synthesis mimics the proposed biological reactions and provides a viable route to this compound from peganine.

Experimental Workflow for Biomimetic Synthesis

The following diagram outlines the general workflow for the biomimetic chemical synthesis of this compound.

Detailed Methodologies

The following protocols are based on reported biomimetic syntheses.

Step 1: Oxidation of Peganine to Isovasicinone

-

Reagents: Peganine, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

-

Procedure: To a solution of peganine in anhydrous DCM, PCC is added portion-wise at room temperature. The reaction mixture is stirred for a specified time (e.g., 2-4 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction mixture is then filtered through a pad of silica gel or celite and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography to yield isovasicinone.

Step 2: Friedländer Condensation to Deoxythis compound

-

Reagents: Isovasicinone, 2-aminobenzaldehyde, Potassium hydroxide (KOH), Ethanol.

-

Procedure: A mixture of isovasicinone, 2-aminobenzaldehyde, and powdered KOH in ethanol is refluxed for several hours (e.g., 6-8 hours). The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried.

Step 3: Oxidation of Deoxythis compound to this compound

-

Reagents: Deoxythis compound, Chromium trioxide (CrO₃), Periodic acid (H₅IO₆), N,N-Dimethylformamide (DMF).

-

Procedure: To a solution of deoxythis compound in DMF, a catalytic amount of CrO₃ and a stoichiometric amount of H₅IO₆ are added. The reaction mixture is stirred at room temperature for a short period (e.g., 1-2 hours). The reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite solution) and water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Quantitative Data from Biomimetic Synthesis

The following table summarizes the reported yields for each step of the biomimetic synthesis of this compound. It is important to note that these are yields from chemical reactions and may not directly reflect the efficiency of the enzymatic conversions in vivo.

| Step | Precursor | Product | Reagents | Reported Yield (%) |

| 1. Oxidation | Peganine | Isovasicinone | PCC | ~65-75 |

| 2. Friedländer Condensation | Isovasicinone | Deoxythis compound | 2-aminobenzaldehyde, KOH | ~60-70 |

| 3. Oxidation | Deoxythis compound | This compound | CrO₃, H₅IO₆ | ~90-96 |

| Overall | Peganine | This compound | ~35-50 |

Future Perspectives

The elucidation of the complete enzymatic pathway for this compound biosynthesis in Peganum nigellastrum remains a significant area for future research. The identification and characterization of the specific oxidases and transferases involved in this pathway would not only provide fundamental insights into plant secondary metabolism but could also enable the biotechnological production of this compound and its analogs through metabolic engineering. Transcriptome and proteome analysis of Peganum nigellastrum, coupled with biochemical assays using labeled precursors, will be instrumental in uncovering the enzymatic players in this intriguing biosynthetic pathway.

Luotonin F: A Technical Guide to its Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luotonin F, a quinazolinone alkaloid isolated from the traditional Chinese medicinal plant Peganum nigellastrum, has demonstrated notable cytotoxic activities against various cancer cell lines. While comprehensive mechanistic studies on this compound are limited, its structural similarity to other members of the luotonin family, particularly Luotonin A, provides a strong basis for its hypothesized mechanism of action. This technical guide consolidates the available preclinical data for this compound and its analogs to propose a primary mechanism centered on the inhibition of DNA topoisomerases, leading to cell cycle arrest and apoptosis. This document aims to provide a detailed overview of the current understanding of this compound's bioactivity, supported by quantitative data, experimental protocols, and visual representations of the proposed molecular pathways to guide further research and drug development efforts.

Introduction

The luotonin family of alkaloids has garnered significant interest in oncology research due to their unique chemical structures and potent anti-tumor properties. This compound, a distinct 4(3H)-quinazolinone alkaloid, has shown promising cytotoxicity, particularly against leukemia P-388 cells.[1][2] The primary mechanism of action for the well-studied analog, Luotonin A, involves the stabilization of the covalent complex between DNA and topoisomerase I, an essential enzyme in DNA replication and transcription.[1] This mode of action is reminiscent of the clinically utilized camptothecin family of anticancer drugs. Emerging evidence suggests that this compound may also target topoisomerases, potentially including topoisomerase II, thereby inducing DNA damage, disrupting the cell cycle, and ultimately leading to programmed cell death.[1] This guide synthesizes the current knowledge to present a hypothesized mechanism of action for this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its key analog, Luotonin A, to provide a comparative view of their biological activities.

Table 1: Cytotoxicity of this compound and Analogs

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | P-388 (Murine Leukemia) | Cytotoxicity | 2.3 µg/mL | [1][2] |

| Luotonin A | P-388 (Murine Leukemia) | Cytotoxicity | 1.8 µg/mL | [1] |

| Luotonin A | Yeast (expressing human Topo I) | Cytotoxicity | 5.7–12.6 µM | [1] |

Table 2: Topoisomerase Inhibition by this compound and Analogs

| Compound | Enzyme | Assay Type | IC50 Value | Reference |

| This compound | Topoisomerase II | Inhibition | Not specified | [1] |

| Luotonin A | Topoisomerase II | Inhibition | 28.5 µM | [1] |

| Luotonin A | Topoisomerase I | DNA Cleavage | Concentration-dependent stabilization | [1] |

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound is multifaceted, with the inhibition of DNA topoisomerases being the central hypothesis. This action is expected to trigger a cascade of cellular events, including DNA damage response, cell cycle arrest, and apoptosis.

Inhibition of DNA Topoisomerases

Based on the activity of its analogs, this compound is hypothesized to function as a topoisomerase inhibitor.

-

Topoisomerase I (Topo I) Inhibition: Luotonin A, a close structural analog, stabilizes the Topo I-DNA cleavage complex.[1] This prevents the re-ligation of the single-strand breaks created by Topo I, leading to the accumulation of DNA damage. It is plausible that this compound interacts with the Topo I-DNA complex in a similar manner.

-

Topoisomerase II (Topo II) Inhibition: There is direct, albeit qualitative, evidence suggesting that this compound possesses inhibitory activity against Topoisomerase II.[1] Topo II is crucial for resolving DNA tangles and supercoils by creating transient double-strand breaks. Inhibition of Topo II by this compound would lead to the accumulation of irreparable DNA double-strand breaks.

The following diagram illustrates the proposed mechanism of topoisomerase inhibition.

References

An Initial Investigation into the Biological Activity of Luotonin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luotonin F is a quinazolinone alkaloid first isolated from the aerial parts of the Chinese medicinal plant Peganum nigellastrum Bunge.[1] This plant has a history of use in traditional medicine for treating various ailments. This compound, along with its structurally related compounds (luotonins A, B, C, D, and E), has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the initial investigations into the biological activities of this compound, with a focus on its cytotoxic and enzyme-inhibitory effects. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Core Biological Activities of this compound

Initial studies have primarily focused on the cytotoxic and topoisomerase-inhibitory activities of this compound. More recent research has also explored the potential of this compound derivatives in other therapeutic areas, such as antifungal agents.

Cytotoxic Activity

This compound has demonstrated promising cytotoxic effects against murine leukemia P-388 cells.[1][2] This activity is a key indicator of its potential as an anticancer agent. The quantitative measure of this cytotoxicity is summarized in the table below.

Topoisomerase Inhibition

The primary mechanism underlying the cytotoxic activity of this compound is believed to be its ability to inhibit topoisomerase enzymes.[1] Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and other cellular processes. By inhibiting these enzymes, this compound can induce DNA damage and ultimately lead to cell death. Specifically, this compound has been shown to stabilize the DNA-topoisomerase I complex, a mechanism shared with the well-known anticancer agent camptothecin.[2][3] There is also evidence to suggest that this compound and its analogue, Luotonin A, exhibit inhibitory activity against topoisomerase II.[3]

Antifungal Activity

Recent investigations have revealed that derivatives of this compound possess significant antifungal properties. These findings open a new avenue for the potential application of this compound-based compounds in agriculture and medicine.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound and its derivatives.

| Compound | Biological Activity | Cell Line / Organism | IC50 / EC50 | Reference |

| This compound | Cytotoxicity | Murine Leukemia P-388 | 2.3 µg/mL | [2] |

| Luotonin A | Topoisomerase I-dependent cytotoxicity | Saccharomyces cerevisiae | 5.7–12.6 μM | [3] |

| Luotonin A Derivative (4-amino) | G2/M Cell Cycle Arrest | HL60, SW480 | - | [1] |

| Luotonin A Derivative (4-amino) | Caspase Activation | HL60, SW480 | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the probable experimental protocols for the key assays used to evaluate the biological activity of this compound, based on standard laboratory practices.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against P-388 leukemia cells was likely determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase to form formazan, a purple crystalline product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: P-388 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) and incubated for a specified period (e.g., 48 or 72 hours). Control wells receive the vehicle (e.g., DMSO) without the compound.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent-based solution).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Topoisomerase I DNA Relaxation Assay

The inhibitory effect of this compound on topoisomerase I is typically assessed by a DNA relaxation assay.

Principle: Topoisomerase I relaxes supercoiled DNA. In the presence of an inhibitor, this relaxation is prevented. The different topological forms of DNA (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.

Protocol:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, purified human topoisomerase I, and the assay buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixtures. A control reaction without the inhibitor and a control with a known inhibitor (e.g., camptothecin) are also included.

-

Incubation: The reactions are incubated at 37°C for a specific time (e.g., 30 minutes) to allow the enzyme to act on the DNA.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

-

Electrophoresis: The reaction products are separated by electrophoresis on an agarose gel.

-

Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Supercoiled DNA migrates faster than relaxed DNA.

-

Analysis: The inhibition of topoisomerase I activity is determined by the persistence of the supercoiled DNA band in the presence of this compound.

Topoisomerase II DNA Decatenation Assay

The inhibitory activity of this compound against topoisomerase II can be evaluated using a DNA decatenation assay.

Principle: Topoisomerase II can decatenate (unlink) intertwined circular DNA molecules, such as those found in kinetoplast DNA (kDNA). An inhibitor will prevent this decatenation.

Protocol:

-

Reaction Setup: The reaction mixture includes kDNA, purified human topoisomerase II, ATP, and the appropriate assay buffer.

-

Inhibitor Addition: this compound is added to the reaction mixtures at varying concentrations. Controls are included as in the topoisomerase I assay.

-

Incubation: The reactions are incubated at 37°C for a set time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop solution.

-

Electrophoresis: The reaction products are separated on an agarose gel. Catenated kDNA remains in the well or migrates as a high molecular weight band, while decatenated minicircles migrate as smaller, distinct bands.

-

Visualization and Analysis: The gel is stained and visualized. Inhibition of topoisomerase II is indicated by the retention of the high molecular weight catenated kDNA and the absence or reduction of the decatenated minicircle bands.

Visualizations of Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided.

Discussion and Future Directions

The initial investigations into the biological activity of this compound have revealed its potential as a cytotoxic agent, primarily through the inhibition of topoisomerase I and II. The discovery of antifungal properties in its derivatives further broadens the scope of its potential applications. However, the current body of research on this compound is still in its nascent stages.

To fully understand the therapeutic potential of this compound, further in-depth studies are required. These should include:

-

Elucidation of Signaling Pathways: While the primary mechanism of topoisomerase inhibition is established, the downstream signaling pathways leading to apoptosis or cell cycle arrest in response to this compound-induced DNA damage are not yet fully characterized. Studies on the involvement of key proteins such as caspases, Bcl-2 family members, and cyclins are needed. For instance, studies on the closely related Luotonin A have shown induction of G2/M cell cycle arrest and caspase activation, suggesting a potential avenue of investigation for this compound.[1]

-

In Vivo Studies: The majority of the current data is from in vitro assays. In vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical structure of this compound and its derivatives will be crucial for optimizing its biological activity and developing more potent and selective compounds.

-

Antifungal Mechanism: The precise mechanism by which this compound derivatives exert their antifungal effects needs to be further investigated to facilitate the development of novel antifungal agents.

References

- 1. Position-Selective Synthesis and Biological Evaluation of Four Isomeric A-Ring Amino Derivatives of the Alkaloid Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 美国GlpBio - this compound | stabilizing the DNA topoisomerase I-DNA complex | Cas# 244616-85-1 [glpbio.cn]

- 3. Recent Advances in the Studies on Luotonins - PMC [pmc.ncbi.nlm.nih.gov]

Luotonin F: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luotonin F, a quinazolinone alkaloid isolated from the aerial parts of Peganum nigellastrum Bunge, has garnered significant interest in the scientific community for its notable cytotoxic and DNA topoisomerase I inhibitory activities. This technical guide provides an in-depth overview of the discovery, history, and various synthetic approaches to this compound. Detailed experimental protocols for key synthetic methodologies and biological assays are presented to facilitate further research and development. Quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using DOT language diagrams.

Discovery and History

This compound was first isolated from Peganum nigellastrum Bunge, a plant with a long history in traditional Chinese medicine for treating ailments such as rheumatism, abscesses, and inflammation.[1] The initial discovery of Luotonins A and B from this plant, which showed potent anti-tumor activity, spurred further investigation into its chemical constituents, leading to the isolation and characterization of this compound.[2] Structurally, this compound is a 4(3H)-quinazolinone alkaloid.[2]

Synthetic Methodologies

Several synthetic routes to this compound have been developed, ranging from the initial multi-step total synthesis to more efficient one-pot procedures.

Nomura's Total Synthesis (First Reported)

Argade's Biogenetic-Type Synthesis

A three-step biogenetic-type synthesis was developed by Argade and coworkers, starting from the natural product pegamine. This approach offers a significantly improved overall yield of 38%.[3]

Experimental Protocol: Argade's Biogenetic-Type Synthesis

-

Step 1: Oxidation of Pegamine.

-

Reagents: Pegamine, Pyridinium chlorochromate (PCC).

-

Procedure: PCC oxidation of pegamine affords isovasicinone.

-

-

Step 2: Friedländer Condensation.

-

Reagents: Isovasicinone, 2-aminobenzaldehyde, ethanolic potassium hydroxide (KOH).

-

Procedure: The isovasicinone is subjected to a Friedländer condensation with 2-aminobenzaldehyde in the presence of ethanolic KOH to yield deoxythis compound (62% yield).

-

-

Step 3: Oxidation to this compound.

-

Reagents: Deoxythis compound, Chromium trioxide (CrO₃), Periodic acid.

-

Procedure: A chromium trioxide-catalyzed periodic acid oxidation of deoxythis compound furnishes this compound in 96% yield.[1]

-

Zhu's One-Pot Synthesis

A highly efficient one-pot synthesis of this compound was developed by Zhu and coworkers. This method utilizes readily available starting materials and combines multiple reaction steps in a single vessel, resulting in a 72% yield.[4]

Experimental Protocol: Zhu's One-Pot Synthesis

-

Starting Materials: 3-acetylquinoline, 2-aminobenzamide.

-

Reagents: Iodine (I₂), Dimethyl sulfoxide (DMSO).

-

Procedure: A mixture of 3-acetylquinoline and 2-aminobenzamide is heated in the presence of iodine in DMSO. This one-pot process involves a sequence of iodination, Kornblum oxidation, and annulation reactions to afford this compound.

Table 1: Comparison of Synthetic Routes to this compound

| Synthesis Method | Starting Materials | Number of Steps | Overall Yield (%) | Reference |

| Nomura's Total Synthesis | 3-formylquinoline | 6 | ~5.6 | [1] |

| Argade's Biogenetic-Type Synthesis | Pegamine | 3 | 38 | [3] |

| Zhu's One-Pot Synthesis | 3-acetylquinoline, 2-aminobenzamide | 1 | 72 | [4] |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, most notably its cytotoxicity against cancer cell lines. Its primary mechanism of action has been identified as the inhibition of DNA topoisomerase I.[5]

Cytotoxicity

This compound has demonstrated promising cytotoxicity against murine leukemia P-388 cells.[2]

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (µg/mL) | Reference |

| P-388 (murine leukemia) | 2.3 | [5] |

DNA Topoisomerase I Inhibition

DNA topoisomerase I is a crucial enzyme involved in DNA replication and transcription, where it relaxes supercoiled DNA. This compound exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately cell death.[5]

Experimental Protocol: DNA Topoisomerase I Relaxation Assay (General)

-

Principle: This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I. Inhibitors of the enzyme will prevent this relaxation.

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), human DNA topoisomerase I, assay buffer, this compound (or other test compounds), agarose gel electrophoresis equipment.

-

Procedure:

-

Supercoiled DNA is incubated with DNA topoisomerase I in the presence and absence of this compound at varying concentrations.

-

The reaction is stopped, and the DNA is resolved by agarose gel electrophoresis.

-

The different topological forms of the DNA (supercoiled, relaxed, and nicked) are visualized by staining with an intercalating dye (e.g., ethidium bromide).

-

Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

-

Visualizations

Signaling Pathway

Caption: DNA Topoisomerase I Inhibition by this compound.

Experimental Workflow

Caption: Workflow for Argade's Synthesis of this compound.

Conclusion

This compound stands out as a promising natural product with significant potential for development as an anticancer agent. Its mechanism of action as a DNA topoisomerase I inhibitor provides a clear rationale for its cytotoxic effects. The development of efficient synthetic routes, particularly one-pot methodologies, has made this compound and its analogs more accessible for further investigation. This technical guide provides a comprehensive resource for researchers to build upon the existing knowledge and explore the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Luotonin F

Introduction

Luotonin F is a quinazolinone alkaloid isolated from the aerial parts of Peganum nigellastrum Bunge, a plant utilized in traditional Chinese medicine.[1] This class of compounds has garnered significant interest from the scientific community due to its noteworthy biological activities, including cytotoxic effects against various cancer cell lines. This compound, in particular, has demonstrated promising cytotoxicity against leukemia P-388 cells, with an IC50 value of 2.3 μg/ml.[1] Its mechanism of action is believed to involve the stabilization of the DNA topoisomerase I-DNA complex, an essential enzyme in DNA replication and transcription.[1][2] The unique chemical architecture and potent biological activity of this compound have rendered it an attractive target for total synthesis. Several synthetic strategies have been developed, each with distinct advantages in terms of efficiency, scalability, and novelty.

This document provides a detailed overview of various protocols for the total synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Comparative Analysis of this compound Total Synthesis Routes

The following table summarizes the quantitative data from different total synthesis approaches for this compound, offering a comparative perspective on their efficiencies.

| Synthetic Route | Key Features | Number of Steps | Overall Yield | Reference |

| Nomura et al. (1999) | First total synthesis | 6 | 5.6% | [3][4] |

| Argade et al. (2002) | Biogenetic-type synthesis from pegamine | 3 | 38% | [3][5] |

| Ma et al. (2004) | Two-step synthesis from 3-quinolinenitrile | 2 | 37% | [3][4] |

| Zhu et al. (2012) | One-pot synthesis from 3-acetylquinoline | 1 | 72% | [3][6] |

Experimental Protocols

One-Pot Synthesis via Rational Logical Design (Zhu et al.)

This highly efficient protocol involves a one-pot reaction cascade that assembles multiple fundamental reactions, including iodination, Kornblum oxidation, and annulation, to afford this compound in a single step from readily available starting materials.[3][6]

Experimental Workflow:

References

- 1. 美国GlpBio - this compound | stabilizing the DNA topoisomerase I-DNA complex | Cas# 244616-85-1 [glpbio.cn]

- 2. Recent Advances in the Studies on Luotonins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Direct one-pot synthesis of this compound and analogues via rational logical design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Luotonin F Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luotonin F is a quinazolinone alkaloid isolated from the aerial parts of Peganum nigellastrum Bunge, a plant with a history of use in traditional Chinese medicine.[1] Structurally distinct from other members of the luotonin family, this compound has demonstrated cytotoxic effects, primarily through the inhibition of DNA topoisomerase I.[1][2] By stabilizing the topoisomerase I-DNA complex, this compound induces DNA strand breaks, which can trigger programmed cell death, or apoptosis.[1][3] This document provides detailed protocols for commonly used cell-based assays to evaluate the cytotoxic and apoptotic effects of this compound.

Mechanism of Action

This compound exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme involved in DNA replication, transcription, and repair.[1][3] Inhibition of this enzyme leads to the accumulation of single-strand DNA breaks, activating DNA damage response pathways.[3] This can initiate either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, culminating in the activation of caspases and subsequent execution of cell death.[4][5] The inhibitory activity of this compound against topoisomerase II has also been noted and may contribute to its overall cytotoxicity.[2]

Data Presentation: Cytotoxicity of this compound and Analogs

| Compound/Analog | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | P-388 | Murine Leukemia | ~7.63 (2.3 µg/ml) | [1] |

| 8-piperazinyl-9-fluoro-Luotonin A | A549 | Human Lung Carcinoma | 4.85 | [6] |

| 5-deaza-Luotonin A | A549 | Human Lung Carcinoma | 2.09 | [6] |

| 8-piperazinyl-9-fluoro-Luotonin A | HeLa | Human Cervical Cancer | 6.19 | [6] |

| 5-deaza-Luotonin A | HeLa | Human Cervical Cancer | 1.92 | [6] |

| 8-piperazinyl-9-fluoro-Luotonin A | MCF-7 | Human Breast Adenocarcinoma | 5.33 | [6] |

| 5-deaza-Luotonin A | MCF-7 | Human Breast Adenocarcinoma | 1.56 | [6] |

| 8-piperazinyl-9-fluoro-Luotonin A | HepG2 | Human Liver Carcinoma | 3.58 | [6] |

| 5-deaza-Luotonin A | HepG2 | Human Liver Carcinoma | 1.20 | [6] |

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, serving as a marker for cytotoxicity and loss of membrane integrity.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

96-well microplates

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (provided in the kit for maximum LDH release control)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with serial dilutions of this compound and incubate for the desired time. Include vehicle control, no-cell control (background), and maximum LDH release control (cells treated with lysis buffer 30-45 minutes before the assay endpoint).

-

After incubation, centrifuge the plate at 250 x g for 4 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the LDH reaction mixture to each well of the new plate.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Background Abs) / (Max LDH Release Abs - Background Abs)] x 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound stock solution (in DMSO)

-

6-well plates or culture flasks

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin-binding buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and incubate for 24 hours.

-

Treat cells with the desired concentrations of this compound and incubate for the appropriate time to induce apoptosis. Include a vehicle control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and then resuspend them in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on its action as a topoisomerase I inhibitor and the known mechanisms of related quinazolinone compounds, the following diagram illustrates the putative signaling cascade initiated by this compound.

References

- 1. 美国GlpBio - this compound | stabilizing the DNA topoisomerase I-DNA complex | Cas# 244616-85-1 [glpbio.cn]

- 2. Recent Advances in the Studies on Luotonins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Synthesis, characterization and apoptotic activity of quinazolinone Schiff base derivatives toward MCF-7 cells via intrinsic and extrinsic apoptosis pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Preparation of Luotonin F Stock Solution: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the preparation and use of Luotonin F stock solutions for research purposes. This compound is a quinazolinone alkaloid with demonstrated cytotoxic and anti-tumor activities, primarily functioning as a DNA topoisomerase I inhibitor.[1] Accurate preparation of stock solutions is critical for obtaining reproducible and reliable experimental results.

Chemical and Physical Properties of this compound

This compound is a small molecule with the chemical formula C₁₈H₁₁N₃O₂ and a molecular weight of 301.3 g/mol .[2] A thorough understanding of its properties is essential for proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₁N₃O₂ | PubChem CID: 135457794[2] |

| Molecular Weight | 301.3 g/mol | PubChem CID: 135457794[2] |

| Appearance | Crystalline solid | Cayman Chemical[3] |

| Solubility | Approx. 2.5 mg/mL in DMSO | Cayman Chemical[3] |

| Approx. 2.5 mg/mL in Dimethyl Formamide | Cayman Chemical[3] | |

| Approx. 0.1 mg/mL in 1:6 DMSO:PBS (pH 7.2) | Cayman Chemical[3][4] | |

| Storage (Solid) | -20°C for ≥ 4 years | Cayman Chemical[3] |

| Storage (in DMSO) | -20°C for up to 1 month; -80°C for up to 6 months | GlpBio[5] |

Mechanism of Action: Topoisomerase I Inhibition

This compound exerts its cytotoxic effects by stabilizing the covalent complex between DNA and topoisomerase I (Top1).[1][6] This prevents the re-ligation of the single-strand breaks created by Top1 during DNA replication and transcription, leading to the accumulation of DNA damage. This damage triggers a DNA Damage Response (DDR), culminating in cell cycle arrest and apoptosis.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound (solid, MW: 301.3 g/mol )

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 301.3 g/mol x 1000 mg/g = 3.013 mg

-

-

Weighing this compound:

-

Carefully weigh out 3.013 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

-

Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid in dissolution.[5]

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

-

References

- 1. Phosphorylation of p53 on Ser15 during cell cycle caused by Topo I and Topo II inhibitors in relation to ATM and Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Luotonin F: Application Notes and Protocols for In Vitro Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luotonin F is a quinazolinone alkaloid first isolated from the aerial parts of Peganum nigellastrum Bunge. As a member of the luotonin family of compounds, it has garnered interest for its potential cytotoxic activities against cancer cells. While its sibling compound, Luotonin A, is a known DNA topoisomerase I inhibitor, this compound has been noted for its inhibitory effects on DNA topoisomerase II.[1] These application notes provide an overview of the current understanding of this compound's in vitro anti-cancer activities and detailed protocols for its study. It is important to note that while preliminary data exists, comprehensive studies on a wide range of cancer cell lines and detailed mechanistic analyses are still emerging.

Data Presentation

The current quantitative data on the cytotoxic and enzymatic inhibitory activity of this compound is primarily focused on the murine leukemia P-388 cell line.

Table 1: In Vitro Activity of this compound

| Compound | Cell Line | Assay | IC50 | Reference |

| This compound | P-388 (Murine Leukemia) | Cytotoxicity | 2.3 µg/mL (~7.6 µM) | [2] |

| This compound | - | Topoisomerase II Inhibition | Activity noted, specific IC50 not widely reported | [1] |

Mechanism of Action

The primary proposed mechanism of action for this compound's cytotoxic effects is the inhibition of DNA topoisomerase II.[1] Topoisomerase II is a crucial enzyme that alters the topology of DNA by catalyzing the transient double-strand breakage and rejoining of DNA, a process essential for DNA replication, transcription, and chromosome segregation. By inhibiting this enzyme, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.

While the direct inhibition of topoisomerase II is a key aspect of its activity, the downstream signaling pathways affected by this compound in cancer cells have not yet been extensively characterized. Research on structurally related compounds suggests that pathways involved in DNA damage response, cell cycle regulation, and apoptosis are likely to be modulated.

Experimental Protocols